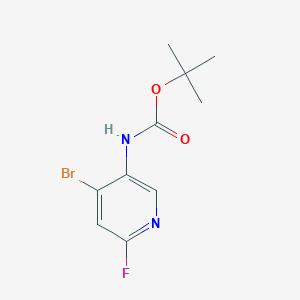

Tert-butyl (4-bromo-6-fluoropyridin-3-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

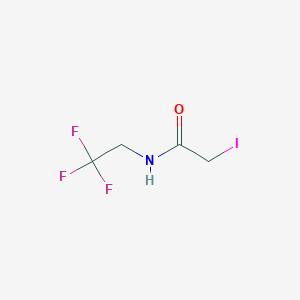

Tert-butyl (4-bromo-6-fluoropyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H12BrFN2O2 . It is used for research purposes and is available from various suppliers .

Synthesis Analysis

The synthesis of similar compounds typically involves amination or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . The method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis

The molecular structure of Tert-butyl (4-bromo-6-fluoropyridin-3-yl)carbamate consists of a pyridine ring substituted with bromine and fluorine atoms at the 4th and 6th positions, respectively . The 3rd position of the pyridine ring is attached to a carbamate group, which in turn is connected to a tert-butyl group .科学的研究の応用

Mild and Efficient Synthesis of Protected Amines

One significant application involves the synthesis of Boc-protected amines via a mild and efficient one-pot Curtius rearrangement. This method leverages the reaction of carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate, which then undergoes Curtius rearrangement. The process is applicable to a range of substrates, including malonate derivatives, facilitating access to protected amino acids (Lebel & Leogane, 2005).

Synthesis of Biologically Active Intermediates

Another application is observed in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an important intermediate for various biologically active compounds like omisertinib (AZD9291). A rapid synthetic method has been established for this compound, involving acylation, nucleophilic substitution, and reduction, demonstrating the versatility of tert-butyl carbamate derivatives in medicinal chemistry (Zhao et al., 2017).

Antibacterial Agents Development

The compound also finds application in the development of antibacterial agents, as seen in the preparation of 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and naphthyridine derivatives. These compounds have been evaluated for their antibacterial activities, showcasing the potential of tert-butyl carbamate derivatives in addressing antibiotic resistance (Bouzard et al., 1989).

Advanced Organic Synthesis Techniques

Moreover, the application extends to advanced organic synthesis techniques, such as the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This process allows for the efficient preparation of N-ester type compounds under mild conditions, emphasizing the role of tert-butyl carbamate derivatives in synthetic organic chemistry (Sakaitani & Ohfune, 1990).

Safety And Hazards

Tert-butyl (4-bromo-6-fluoropyridin-3-yl)carbamate is classified as a warning signal word . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

tert-butyl N-(4-bromo-6-fluoropyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-7-5-13-8(12)4-6(7)11/h4-5H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFHBDQGSWVGHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (4-bromo-6-fluoropyridin-3-yl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2716420.png)

![N-[5-(azepane-1-sulfonyl)-2-methoxyphenyl]-2-[(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B2716421.png)

![Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2716429.png)

![3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2716430.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B2716432.png)

![(E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2716435.png)

amino}-2-(2,3-dichlorophenyl)acetic acid](/img/structure/B2716439.png)